N-(2,3-difluorophenyl)formamide

Description

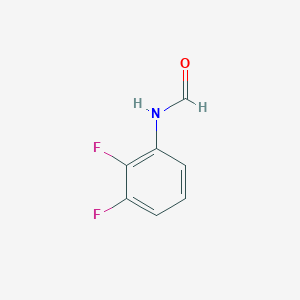

N-(2,3-Difluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 2,3-difluorophenyl ring. Formamides and benzamides are critical in medicinal chemistry due to their hydrogen-bonding capabilities, conformational flexibility, and roles in drug design . Fluorine substituents enhance metabolic stability and influence intermolecular interactions, such as C–H···F contacts and halogen bonding, which are pivotal in crystal packing and bioactivity .

Properties

CAS No. |

170106-61-3 |

|---|---|

Molecular Formula |

C7H5F2NO |

Molecular Weight |

157.12 g/mol |

IUPAC Name |

N-(2,3-difluorophenyl)formamide |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11) |

InChI Key |

XSBRFZHPPGMIJQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)F)NC=O |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC=O |

Synonyms |

Formamide, N-(2,3-difluorophenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Fluorinated Benzamides

The closest analog to N-(2,3-difluorophenyl)formamide in the evidence is N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) , a trifluorinated benzamide. Key structural features of Fo23 include:

- Coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted at ~23° from the aromatic planes .

- 1D amide···amide hydrogen bonds along the a-axis (N1···O1 distance: 3.054 Å) and C–H···F/O interactions forming an aR22(12) synthon .

- C–F···C stacking (F12···C26 distance: 3.151 Å), stabilizing the crystal lattice .

Comparison Table 1: Fo23 vs. Other Halogenated Benzamides

Comparison with Formamide Derivatives

Formamide derivatives exhibit distinct conformational preferences based on substituent positions:

- N-Phenylformamide : Near-coplanar aromatic and formamide groups (dihedral angle: 10.5°) .

- N-(2,6-Difluorophenyl)formamide : Larger dihedral angle (58.4°) due to steric hindrance from ortho-fluorine substituents .

- This compound (hypothetical): Expected to adopt an intermediate dihedral angle (~20–30°) based on analog trends.

Comparison Table 2: Dihedral Angles in Formamides

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N-Phenylformamide | 10.5 | |

| N-(2,6-Difluorophenyl)formamide | 58.4 | |

| N-(2,6-Dibromophenyl)formamide | 83.2 |

Physicochemical and Functional Differences

- Hydrogen Bonding : Fo23’s amide group participates in stronger N–H···O interactions compared to formamides, which rely more on weaker C–H···F/O contacts .

- Thermal Stability: Fo23’s melting point (100–102°C) is lower than non-fluorinated benzamides, reflecting fluorine’s electron-withdrawing effects .

Gaps in Structural Data

- No direct trifluorinated benzamide analogs (e.g., C₁₃H₈F₃NO) exist in the Cambridge Structural Database (CSD) besides Fo23, limiting comparative studies .

- Mixed halogenated derivatives (e.g., Cl/F or Br/F) remain unreported, representing a synthetic and structural frontier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.